
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a chlorophenyl group, a thiophene ring, and a urea moiety
准备方法
The synthesis of 1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced via alkylation reactions.
Attachment of the chlorophenyl group: The chlorophenyl group is attached through a substitution reaction.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amine.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
科学研究应用
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Researchers investigate its interactions with biological systems to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
相似化合物的比较
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(2-(5-methylthiophen-2-yl)ethyl)urea: This compound differs by having a methyl group instead of a hydroxyethyl group, which may affect its reactivity and biological activity.
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)furan-2-yl)ethyl)urea: This compound has a furan ring instead of a thiophene ring, which can influence its chemical properties and applications.
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)pyrrole-2-yl)ethyl)urea: The presence of a pyrrole ring instead of a thiophene ring may result in different interactions with biological targets and varied chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10(19)14-6-5-13(21-14)7-8-17-15(20)18-12-4-2-3-11(16)9-12/h2-6,9-10,19H,7-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGUMNIXOMWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride](/img/structure/B2464784.png)
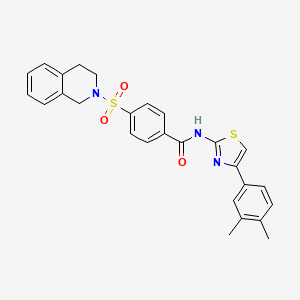
![3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2464786.png)
![tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B2464787.png)
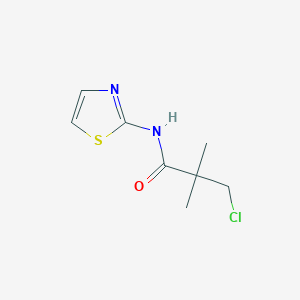
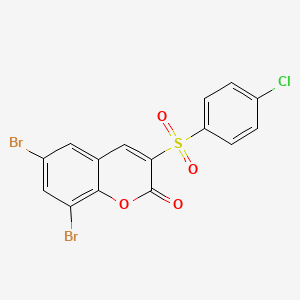
methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2464795.png)
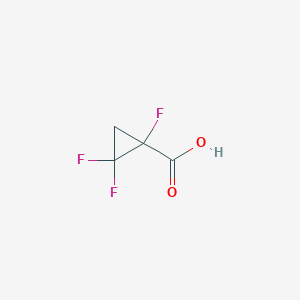
![methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2464797.png)
![N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2464799.png)
![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464801.png)
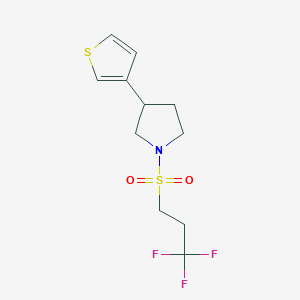
![1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)
